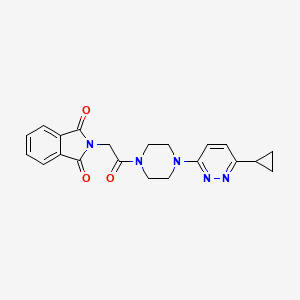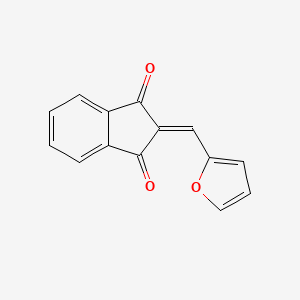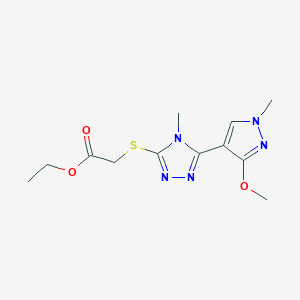![molecular formula C17H24N2O5S B2392418 2-(3-メチルフェニルスルホンアミド)-N-(オクタヒドロベンゾ[b][1,4]ジオキシン-6-イル)アセトアミド CAS No. 1902906-40-4](/img/structure/B2392418.png)
2-(3-メチルフェニルスルホンアミド)-N-(オクタヒドロベンゾ[b][1,4]ジオキシン-6-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine
科学的研究の応用
2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It may be used in biological studies to investigate its effects on various biological pathways and processes.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用機序
Target of Action
Similar compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure have been evaluated for their inhibitory activity against b-raf kinase . B-Raf kinase is a protein that plays a key role in regulating cell growth and division.
Mode of Action
It is suggested that the introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure enhances the interaction of these compounds with their receptor, leading to improved bioactivity .
Biochemical Pathways
These compounds contribute to the electroluminescent process through a triplet–triplet annihilation (TTA) process .
Result of Action
Compounds with similar structures have been shown to contribute to the efficient performance of oleds, exhibiting blue emission with high luminance and power efficiency .
Action Environment
The performance of similar compounds in oleds suggests that their action may be influenced by factors such as current density and the presence of singlet and triplet excitons .
準備方法
The synthesis of 2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:
Formation of the octahydrobenzo[b][1,4]dioxin moiety: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the sulfonamide group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative, such as 3-methylbenzenesulfonyl chloride, under basic conditions.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial production methods may involve optimizing these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
化学反応の分析
2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can be compared with other similar compounds, such as:
2,3-dihydrobenzo[b][1,4]dioxin-6-yl containing compounds: These compounds share a similar core structure and may have comparable chemical properties and applications.
Phenanthroimidazole derivatives: These compounds are used in organic light-emitting devices and share some structural similarities with the target compound.
特性
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-[(3-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-12-3-2-4-14(9-12)25(21,22)18-11-17(20)19-13-5-6-15-16(10-13)24-8-7-23-15/h2-4,9,13,15-16,18H,5-8,10-11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUQWADVWPGWBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NC2CCC3C(C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2392336.png)
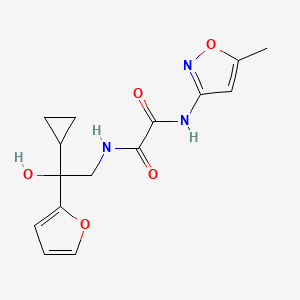
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2392340.png)
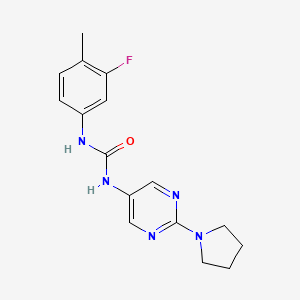
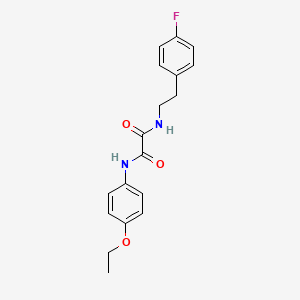
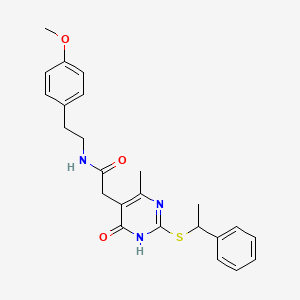

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2392348.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2392352.png)
![N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-1-methylpiperidine-3-carboxamide](/img/structure/B2392353.png)
